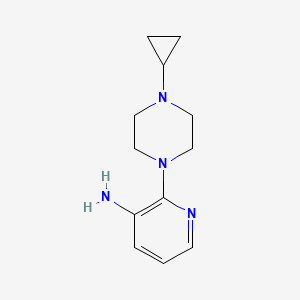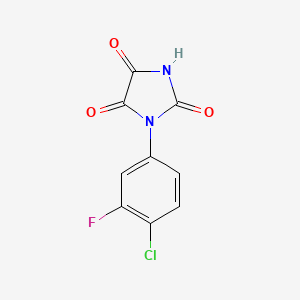
3-chloro-N-(2,2,2-trifluoroethyl)pyrazin-2-amine
Vue d'ensemble
Description
3-chloro-N-(2,2,2-trifluoroethyl)pyrazin-2-amine is an organic compound with the molecular formula C6H5ClF3N3 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a trifluoroethyl group attached to the nitrogen atom at the second position of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,2,2-trifluoroethyl)pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine and 2,2,2-trifluoroethylamine.
Chlorination: Pyrazine is chlorinated at the third position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated pyrazine is then reacted with 2,2,2-trifluoroethylamine under anhydrous conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(2,2,2-trifluoroethyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation may produce a pyrazine oxide.
Applications De Recherche Scientifique
3-chloro-N-(2,2,2-trifluoroethyl)pyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2,2,2-trifluoroethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other non-covalent interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N-(2,2,2-trifluoroethyl)pyridin-2-amine: Similar structure but with a pyridine ring instead of pyrazine.
2-chloro-N-(2,2,2-trifluoroethyl)acetamide: Contains an acetamide group instead of a pyrazine ring.
2,2,2-trifluoroethylamine: The parent amine used in the synthesis of the compound.
Uniqueness
3-chloro-N-(2,2,2-trifluoroethyl)pyrazin-2-amine is unique due to the combination of the pyrazine ring and the trifluoroethyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
3-chloro-N-(2,2,2-trifluoroethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-5(12-2-1-11-4)13-3-6(8,9)10/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMHTWNVEPEDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid](/img/structure/B1464500.png)


![3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine](/img/structure/B1464511.png)

![3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol](/img/structure/B1464513.png)



![2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464518.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464521.png)

![6-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carboxylic acid](/img/structure/B1464523.png)
